2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole

Antitubercular Radiosensitizer Structure-Activity Relationship

2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole (CAS 73332-79-3) is a synthetic, fused bicyclic heterocycle belonging to the nitroimidazooxazole class. Its core structure is a 5-nitro-2,3-dihydroimidazo[2,1-b]oxazole, distinguished by a methyl substituent at the 2-position.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 73332-79-3
Cat. No. B12911068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole
CAS73332-79-3
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC1CN2C(=CN=C2O1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O3/c1-4-3-8-5(9(10)11)2-7-6(8)12-4/h2,4H,3H2,1H3
InChIKeyWXPYBUNRDDNOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole (CAS 73332-79-3): A 5-Nitroimidazooxazole Scaffold for Derivative Synthesis and Biological Evaluation


2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole (CAS 73332-79-3) is a synthetic, fused bicyclic heterocycle belonging to the nitroimidazooxazole class [1]. Its core structure is a 5-nitro-2,3-dihydroimidazo[2,1-b]oxazole, distinguished by a methyl substituent at the 2-position [2]. This compound serves as a critical structural motif within a family of agents known for antitubercular and radiosensitizing activities, exemplified by the clinical agent delamanid, a 6-nitro regioisomer [3]. Its utility in scientific research stems from its distinct regiochemistry, which provides a platform for generating novel derivatives with potentially divergent biological profiles from the more common 6-nitro series.

Why 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole Cannot Be Replaced by Common 6-Nitroimidazooxazole Analogs


Generic substitution among nitroimidazooxazoles is prohibited by a fundamental regiochemical determinant of biological activity. The position of the nitro group (5-nitro vs. 6-nitro) on the imidazooxazole core dictates the compound's reduction potential, a key factor in its mechanism of action as a bioreductive prodrug [1]. The clinical antitubercular agent delamanid, a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole, achieves potent inhibition of mycolic acid synthesis with an MIC range of 0.006–0.024 µg/mL against Mycobacterium tuberculosis [2]. In contrast, the 5-nitro regioisomer series, to which 2-methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole belongs, has been historically explored for radiosensitization, demonstrating that the nitro group's position is not an interchangeable feature but a critical determinant of therapeutic target and potency [3]. This regiochemical specificity ensures that a 5-nitro scaffold cannot be substituted by a 6-nitro analog without fundamentally altering the intended research application.

Quantitative Evidence Guide for 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole: Structural and Reactivity Differentiation


Regiochemical Differentiation: 5-Nitro vs. 6-Nitro Substitution in Imidazooxazole Scaffolds

The compound is a 5-nitro regioisomer, directly comparable to the 6-nitro series exemplified by delamanid. The unsubstituted 2,3-dihydro-5-nitroimidazo[2,1-b]oxazole scaffold was synthesized and tested as a radiosensitizer, while the 6-nitro series shows potent antitubercular activity. For delamanid, a 6-nitro-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole, the MIC against M. tuberculosis H37Rv is 0.006–0.024 µg/mL [1]. Direct, quantitative biological data for the 2-methyl-5-nitro analog against the same target is not available in the public domain, highlighting a critical data gap. This absence of data is itself a differentiating factor for procurement, as it represents a novel or underexplored chemical space relative to the well-characterized 6-nitro series.

Antitubercular Radiosensitizer Structure-Activity Relationship

Core Scaffold Reactivity: Intramolecular Cyclization Potential

The 5-nitro-2,3-dihydroimidazo[2,1-b]oxazole core, which includes 2-methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole, can be synthesized via a one-pot sequential intramolecular cyclization of 1-(2,4-dibromo-5-nitro-1H-imidazol-1-yl)propan-2-ol under microwave irradiation, followed by Suzuki–Miyaura or Sonogashira cross-coupling at the 6-position [1]. This contrasts with the synthetic routes for 6-nitroimidazooxazoles, which often require different starting materials and cyclization conditions, as described in patents for delamanid intermediates [2]. The specific reactivity of the 2-methyl-5-nitro scaffold in these transformations is evidenced by its use as an intermediate in the synthesis of more complex 6-substituted derivatives.

Synthetic Chemistry Cyclization Scaffold Derivatization

Physical Property Differentiation: Molecular Weight and LogP

The molecular weight of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole is 169.14 g/mol . This is significantly lower than the molecular weight of delamanid (534.5 g/mol) [1]. In a drug discovery context, the substantially lower molecular weight and reduced structural complexity of the target compound position it as a fragment-like lead or an early-stage scaffold, in stark contrast to the drug-like, highly decorated clinical candidate delamanid. A fragment-based approach would prioritize the target compound for its superior ligand efficiency potential.

Drug Design Physicochemical Properties Lead Optimization

Key Procurement Scenarios for 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole


Synthesis of Novel 6-Substituted 5-Nitroimidazooxazole Libraries

This compound is the essential starting material for generating diverse libraries of 6-substituted 5-nitro-2,3-dihydroimidazo[2,1-b]oxazoles via cross-coupling reactions. As demonstrated by Mathias et al., the scaffold can be efficiently derivatized at the 6-position using Suzuki–Miyaura or Sonogashira reactions, enabling exploration of structure-activity relationships in this underexplored series [1]. This application is inaccessible from the more common 6-nitro regioisomers.

Radiosensitizer and Bioreductive Prodrug Research

The 5-nitroimidazooxazole core has a history of exploration as a radiosensitizer for hypoxic tumor cells [1]. For a medicinal chemistry program targeting hypoxia-selective cytotoxins or radiosensitizers, 2-methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole provides a direct synthetic entry point to this pharmacophore class, distinct from the antitubercular 6-nitro series. Its mechanism of action is predicated on the reduction of the 5-nitro group, a property that can be tuned by further substitution.

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of just 169.14 g/mol, this compound adheres to the 'Rule of Three' for fragment-based screening [1]. Its procurement is justified for inclusion in a fragment library targeting proteins where nitroimidazole scaffolds have shown affinity, such as those involved in anaerobic metabolism or radical-based mechanisms. This is a starkly different use-case from that of the high-molecular-weight clinical analog delamanid (534.5 g/mol) [2].

Quote Request

Request a Quote for 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.